6-Methylbenzofuran
Overview
Description
6-Methylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a methyl group attached at the 6th position
Mechanism of Action
Target of Action
Benzofuran and its derivatives, including 6-Methylbenzofuran, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
It is known that the presence of certain groups at specific positions on the benzofuran nucleus can influence their biological activity . For instance, it has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
6-Methylbenzofuran, as a benzofuran derivative, has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been found to cause significant apoptosis in leukemia HL-60 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, benzofuran derivatives have been studied extensively. These studies often reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods typically require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized catalytic processes. These methods are designed to be cost-effective and efficient, ensuring the compound’s availability for various applications. The use of advanced catalytic strategies and continuous flow reactors are common in industrial settings to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated benzofurans .
Scientific Research Applications
6-Methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Benzofuran: The parent compound without the methyl group.
2-Methylbenzofuran: A similar compound with the methyl group at the 2nd position.
3-Methylbenzofuran: A similar compound with the methyl group at the 3rd position.
Uniqueness: 6-Methylbenzofuran is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .
Properties
IUPAC Name |
6-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSBOGQLOSHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168891 | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-51-7 | |
Record name | 6-Methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methylbenzofuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antimicrobial applications of 6-methylbenzofuran derivatives?
A: Research suggests that certain derivatives of this compound, specifically 1-(this compound-2-yl)-3-arylpropenones and 1-(this compound-2-yl)-3-[4-(β-substitutedethoxy) phenyl]-propenones, exhibit promising antibacterial and antifungal activities. [] Further investigation into their mechanisms of action and efficacy against specific microbial strains is warranted.
Q2: Can you describe a synthetic route for 2-acetyl-6-methylbenzofuran, a key precursor to several this compound derivatives?
A: 2-Acetyl-6-methylbenzofuran can be synthesized via two distinct methods: a phase-transfer catalysis (PTC) approach and a conventional method employing acetone and potassium carbonate (K2CO3). [] The choice of method might influence yield and purity, requiring optimization for specific applications.
Q3: Has the crystal structure of any this compound derivatives been elucidated?
A: Yes, the crystal structure of 2-(this compound-3-ylmethyl)-5-morpholino-4- ylmethyl)-6-(4-chlorophenyl)-imidazo(2,1-b)(1,3,4)thiadiazole has been determined. [] This compound crystallizes in an orthorhombic system with a space group of P212121. The structural information obtained from such studies can be valuable for understanding structure-activity relationships and designing novel derivatives.
Q4: How does light exposure influence the nematicidal activity of certain this compound related compounds?
A: Studies indicate that the nematicidal activity of 2,3-dihydro-2-hydroxy-3-methylene-6-methylbenzofuran, a natural compound structurally similar to this compound, is significantly enhanced upon exposure to daylight, particularly near-ultraviolet light. [] This suggests a photoactivated mechanism of action against nematodes, potentially involving the generation of reactive oxygen species.
Q5: Can this compound derivatives be utilized in the synthesis of other biologically relevant molecules?
A: Yes, azidoquinones derived from this compound can be converted to methyl 3-substituted 6-methyl-4,7-dioxoindole-2-carboxylates, which are analogs of mitomycin, a potent antitumor agent. [] This highlights the versatility of this compound as a building block in organic synthesis.
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